molecular formula C20H19NO4 B2633064 4-(Ethoxymethylidene)-2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione CAS No. 750607-40-0

4-(Ethoxymethylidene)-2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione

Cat. No.: B2633064
CAS No.: 750607-40-0
M. Wt: 337.375
InChI Key: FGPSWRYXPIUBHG-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Structural Identification

The compound is formally named using IUPAC conventions as This compound (CAS RN®: 750607-40-0). Its molecular formula is C₂₂H₂₁NO₅ , with a molecular weight of 379.41 g/mol. The structure consists of a tetrahydroisoquinoline-dione core fused to a benzene ring, with two ethoxy-functionalized substituents:

  • An ethoxymethylidene group at position 4, characterized by a conjugated double bond between the methylidene carbon and the ethoxy oxygen.
  • A 4-ethoxyphenyl group at position 2, introducing steric and electronic effects due to the para-substituted ethoxy moiety.

The SMILES notation (CCOC=C1C(=O)N(c2ccc(cc2)OCC)C(=O)c2c1cccc2) and InChIKey (UPFHOYKZRKIAIQ-JXMROGBWSA-N) confirm the E-configuration of the ethoxymethylidene group, which is critical for its reactivity and intermolecular interactions.

Table 1: Key identifiers of the compound

Property Value Source
CAS RN® 750607-40-0
Molecular formula C₂₂H₂₁NO₅
Molecular weight 379.41 g/mol
SMILES CCOC=C1C(=O)N(c2ccc(cc2)OCC)...

Historical Context in Heterocyclic Compound Research

Tetrahydroisoquinoline derivatives have been studied since the early 20th century, with initial interest in their natural occurrence (e.g., alkaloids like papaverine). The introduction of dione functionalities, as seen in this compound, emerged during mid-20th-century efforts to modify isoquinoline scaffolds for enhanced bioactivity and synthetic utility.

The ethoxymethylidene substituent represents a modern innovation in heterocyclic chemistry, first reported in patent literature during the 2000s as part of drug discovery campaigns targeting ATP-binding cassette transporters. Its ethoxy groups improve solubility and metabolic stability compared to non-ether analogs, making it a candidate for preclinical studies.

Position Within Tetrahydroisoquinoline-Dione Derivative Classifications

This compound belongs to the 1,2,3,4-tetrahydroisoquinoline-1,3-dione family, distinguished by:

  • Substituent pattern : Dual ethoxy groups at positions 2 and 4, which are rare in natural alkaloids but common in synthetic derivatives.
  • Conformational rigidity : The ethoxymethylidene group enforces a planar geometry, reducing rotational freedom and enhancing binding affinity to hydrophobic protein pockets.

Table 2: Comparison with related tetrahydroisoquinoline-diones

Compound Substituents Key Applications
6-Bromo-1,2,3,4-tetrahydroisoquinoline... Bromine at position 6 Photodynamic therapy
2-(3,4-Dimethylphenyl)-4-(ethoxymethy... Dimethylphenyl at position 2 ABC transporter inhibition
Target compound 4-Ethoxymethylidene, 2-(4-eth... Synthetic intermediate

The compound’s structural uniqueness lies in its dual ethoxy motifs , which enable π-π stacking with aromatic residues in biological targets while maintaining low cytotoxicity. Its classification underscores the role of ether linkages in optimizing pharmacologically relevant properties.

Properties

IUPAC Name

(4E)-4-(ethoxymethylidene)-2-(4-ethoxyphenyl)isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-3-24-13-18-16-7-5-6-8-17(16)19(22)21(20(18)23)14-9-11-15(12-10-14)25-4-2/h5-13H,3-4H2,1-2H3/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGPSWRYXPIUBHG-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=C1C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO/C=C/1\C2=CC=CC=C2C(=O)N(C1=O)C3=CC=C(C=C3)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethoxymethylidene)-2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione typically involves multi-step organic reactions. One common approach is the condensation of 4-ethoxybenzaldehyde with a suitable tetrahydroisoquinoline derivative under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Flow chemistry techniques can enhance the efficiency and scalability of the synthesis process, making it more suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(Ethoxymethylidene)-2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The ethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives.

Scientific Research Applications

4-(Ethoxymethylidene)-2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-(Ethoxymethylidene)-2-(4-ethoxyphenyl)-1,2,3,4-tetrahydroisoquinoline-1,3-dione involves its interaction with molecular targets such as enzymes or receptors. The ethoxymethylidene and ethoxyphenyl groups can participate in binding interactions, influencing the compound’s biological activity. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

Key structural analogs differ in substituents on the phenyl ring or methylidene group, altering physical and chemical properties:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Data
Target Compound (750607-40-0) C20H19NO4 337.37 4-Ethoxyphenyl, Ethoxymethylidene Purity/Specification: Not reported.
2-(3,4-Dimethoxyphenyl)-4-(ethoxymethylidene) (CID 2366513) C20H19NO5 353.37 3,4-Dimethoxyphenyl, Ethoxymethylidene Predicted b.p.: 616.7±55.0°C; CCS (Ų): 182.5 (M+H)+
2-(2-Chlorophenyl)-4-(ethoxymethylidene) (329269-38-7) C17H13ClNO3 327.76 2-Chlorophenyl, Ethoxymethylidene Availability: Out of stock; shipping from multiple regions.
4-(Ethoxymethylidene)-1,2,3,4-tetrahydroisoquinoline-1,3-dione C12H11NO3 233.23 None (simplified core) Building block; typically in stock.
Ethyl 4-methyl-1,3-dioxo-tetrahydroisoquinoline-4-carboxylate C13H13NO4 247.25 Methyl, Ethoxycarbonyl m.p.: 440–441.5 K; crystal structure shows planar dione core.

Structural Insights :

  • Electron-Donating vs.
  • Steric Effects : Dimethoxyphenyl substituents introduce steric bulk, possibly reducing reactivity in cross-coupling reactions.

Reactivity Trends :

  • Ethoxymethylidene groups may participate in Michael additions or Diels-Alder reactions due to α,β-unsaturated ketone-like structure.
  • Halogenated analogs (e.g., 2-chlorophenyl) could undergo further functionalization via Pd-mediated coupling .

Crystallographic and Spectroscopic Data

  • Crystal Packing: Ethyl 4-methyl-1,3-dioxo-tetrahydroisoquinoline-4-carboxylate exhibits planar dione cores stabilized by N–H⋯O hydrogen bonds. The target compound’s ethoxy groups may disrupt such packing, altering melting points.
  • Spectroscopy : IR and NMR data for related compounds (e.g., 4k in ) highlight carbonyl stretches (~1700 cm⁻¹) and aromatic proton resonances (δ 6.5–8.0 ppm).

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